11-(2,3-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2,3-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a hexanoyl side chain, contributing to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 11-(2,3-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The synthetic route typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the dimethoxyphenyl and hexanoyl groups. Common reagents used in these reactions include various aromatic aldehydes, amines, and acylating agents. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
11-(2,3-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
11-(2,3-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its benzodiazepine core, it has potential therapeutic applications in treating anxiety, insomnia, and seizures.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds
Mechanism of Action
The mechanism of action of 11-(2,3-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts its anxiolytic and sedative effects. The molecular targets include GABA(a) receptors, which are ion channels that mediate the influx of chloride ions, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar compounds to 11-(2,3-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:
Haloxazolam: Another benzodiazepine derivative with hypnotic properties, used for treating insomnia.
6-(2-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one: A structurally similar compound with different substituents, affecting its pharmacological profile.
6-(2,5-Dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one: Another analog with variations in the phenyl group, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
401462-71-3 |
---|---|
Molecular Formula |
C29H36N2O4 |
Molecular Weight |
476.6g/mol |
IUPAC Name |
6-(2,3-dimethoxyphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H36N2O4/c1-6-7-8-16-25(33)31-22-14-10-9-13-20(22)30-21-17-29(2,3)18-23(32)26(21)27(31)19-12-11-15-24(34-4)28(19)35-5/h9-15,27,30H,6-8,16-18H2,1-5H3 |
InChI Key |
MNBZTUNTSGRTLI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=CC=C4)OC)OC |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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